molecular formula C18H27NO4 B1327050 tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1186654-62-5

tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1327050
M. Wt: 321.4 g/mol
InChI Key: HGFQVUGATGCNKU-HOCLYGCPSA-N
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Description

The compound tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that is of interest due to its potential applications in pharmaceutical chemistry. Pyrrolidine derivatives are known for their presence in various bioactive compounds and can serve as intermediates in the synthesis of a wide range of therapeutic agents.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For example, the synthesis of related compounds such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones involves a series of reactions that can lead to antiinflammatory agents with reduced ulcerogenic effects . Another related synthesis is the preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Additionally, the synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization has been reported to yield chiral pyrrolidine derivatives with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can adopt various conformations. For instance, the pyrrolidinone ring in tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate is in an envelope conformation, with substituents arranged on the same side of the ring . The crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate also shows the pyrrolidine ring in an envelope conformation, with intermolecular hydrogen bonding .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including oxidation, reduction, and functional group transformations. For example, the reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen can yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of highly functionalized 2-pyrrolidinones in accessing novel macrocyclic inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The tert-butyl group is commonly used as a protecting group due to its steric bulk and ease of removal under acidic conditions. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can affect the reactivity and physical properties of the compound. For example, the tert-butyl group can influence the crystallization and melting point of the compound .

Scientific Research Applications

Crystal Structure Analysis

The compound tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate and its derivatives have been studied for their crystal structures. In one study, a similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, demonstrated an all-cis trisubstituted pyrrolidin-2-one structure, revealing important details about its molecular conformation and intramolecular hydrogen bonding patterns (Weber, Ettmayer, Hübner, & Gstach, 1995).

Synthesis and Characterization

The synthesis and characterization of similar tert-butyl pyrrolidine derivatives have been a focus of scientific research. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, starting from tert-butyl 4-oxopiperidine-1-carboxylate, has been detailed, emphasizing the importance of understanding the compound's synthesis for further application in different fields (Çolak, Karayel, Buldurun, & Turan, 2021).

Asymmetric Synthesis

Asymmetric synthesis of key intermediates for the synthesis of pyrrolidine azasugars, using compounds related to tert-butyl pyrrolidine derivatives, has been reported. This research is significant in the field of organic chemistry and drug development, as it provides insight into the synthesis of structurally complex and biologically significant molecules (Huang Pei-qiang, 2011).

Supramolecular Arrangement

Studies have also been conducted on the supramolecular arrangement of substituted oxopyrrolidine analogues. These studies are crucial for understanding how molecular interactions and conformations can influence the physical and chemical properties of the compounds, which is essential for various applications in material science and pharmaceuticals (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).

Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound .

Future Directions

The study of pyrrolidine derivatives is an active area of research in organic chemistry, and compounds like this could have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-5-22-15-8-6-7-13(9-15)16-11-19(10-14(16)12-20)17(21)23-18(2,3)4/h6-9,14,16,20H,5,10-12H2,1-4H3/t14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFQVUGATGCNKU-HOCLYGCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CN(CC2CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)[C@@H]2CN(C[C@H]2CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

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